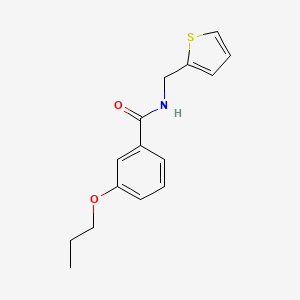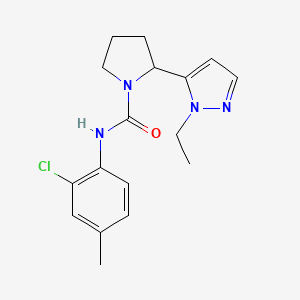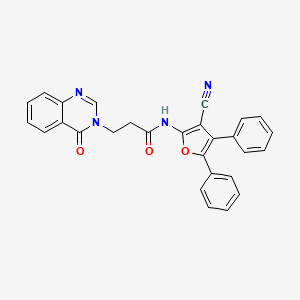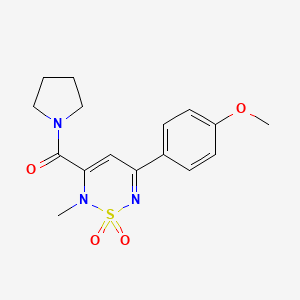![molecular formula C24H19N3O6 B4583517 1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the compound , often involves condensation reactions, with specific focus on reactions between nitrofuran derivatives and pyrimidine compounds to create novel structures with significant antibacterial activity. For instance, Fujita et al. (1965) demonstrated the synthesis of 2- or 4-[2-(5-nitro-2-furyl)vinyl]pyrimidine derivatives through the condensation of 5-nitro-2-furaldehyde with the active methyl group of pyrimidines (Fujita, Yamamoto, Minami, & Takamatsu, 1965).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals intricate details about their conformation and interactions. For example, the crystal and molecular structures of related compounds show a variety of conformations and hydrogen bonding patterns, which are critical for understanding the behavior and reactivity of these molecules in different environments. Studies by Mohan et al. (2003) on related compounds offer insights into the conformation and hydrogen bonding in pyrimidinethiones (Mohan, Ravikumar, Shetty, Thiyagarajan, & Rajan, 2003).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, including interactions with various reagents that lead to the formation of new compounds with distinct properties. The reactivity of the methyl group and the nitrogen atoms within the pyrimidine ring is of particular interest for modifying the compound's structure and enhancing its activity. Research by Yamanaka et al. (1978) on the reactivity of the 2-methyl group in pyrimidine derivatives provides valuable information on the chemical behavior of these compounds (Yamanaka, Abe, Hiranuma, & Sakamoto*, 1978).
Wissenschaftliche Forschungsanwendungen
Polyimide Synthesis
Research has explored the synthesis of soluble polyimides based on novel pyridine-containing aromatic diamine monomers, highlighting the significance of incorporating pyridine and phenyl groups for creating materials with excellent thermal stability, mechanical properties, and low water uptake. These materials are valuable for advanced technological applications, including electronics and coatings due to their outstanding thermal and mechanical properties (Yan et al., 2011).
Heterocyclic Chemistry
The compound's structure is closely related to research on the synthesis and reactions of heterocyclic compounds, such as pyrimidines and azirines. Studies in this domain focus on understanding the reactivity of specific functional groups, which can lead to novel synthetic pathways for pharmaceuticals and agrochemicals (Narasimhan et al., 1973).
Supramolecular Chemistry
The quadruple hydrogen bonding potential of ureidopyrimidinones, as found in similar structures, is critical for designing supramolecular polymers. These materials exhibit unique properties due to the strong, reversible interactions, making them ideal for self-healing materials and other advanced applications (Beijer et al., 1998).
Organic Phosphors
Research into the synthesis of organic phosphors based on pyrimidinetrione structures has shown potential for creating materials with broad photoluminescence emission spectra. These findings are pivotal for developing new optical materials, including LEDs and sensors, by tuning the chemical structure to achieve desired emission properties (Kumar et al., 2014).
Advanced Materials Design
The incorporation of pyridine and phenyl groups, similar to the structural components of the compound , in the synthesis of novel polyimides and other polymers, has been extensively researched. These studies aim at developing materials with specific desired properties, such as high thermal stability, solubility in common organic solvents, and excellent mechanical and optical characteristics, which are crucial for applications in electronics, aerospace, and coatings (Huang et al., 2012).
Eigenschaften
IUPAC Name |
(5Z)-1-(3,4-dimethylphenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-13-4-5-16(10-14(13)2)26-23(29)20(22(28)25-24(26)30)12-18-7-9-21(33-18)19-8-6-17(27(31)32)11-15(19)3/h4-12H,1-3H3,(H,25,28,30)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXJWFFNMLFMB-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(3,4-dimethylphenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)


![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)

![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)